molecular formula C14H17NO2 B15256880 3-Acetyl-1-(3-methylphenyl)piperidin-2-one

3-Acetyl-1-(3-methylphenyl)piperidin-2-one

Cat. No.: B15256880
M. Wt: 231.29 g/mol
InChI Key: WYVBUUOVVIUHCK-UHFFFAOYSA-N
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Description

3-Acetyl-1-(3-methylphenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-methylphenyl)piperidin-2-one can be achieved through the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. This involves the use of commercially available D-plenylglycinol and delta-valerolactone. During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in different consumption of s-BuLi and leading to different diastereomeric excesses .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of high-performance liquid chromatography (HPLC) columns for purification. The overall yield of the synthesis can reach up to 91% with the hydroxyl group protected .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(3-methylphenyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include s-BuLi for alkylation and tert-butyldimethylsil for hydroxyl protection .

Major Products

The major products formed from these reactions include different diastereoisomers of the compound, which can be separated completely and easily by flash chromatography .

Scientific Research Applications

3-Acetyl-1-(3-methylphenyl)piperidin-2-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, influencing various physiological processes .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-acetyl-1-(3-methylphenyl)piperidin-2-one

InChI

InChI=1S/C14H17NO2/c1-10-5-3-6-12(9-10)15-8-4-7-13(11(2)16)14(15)17/h3,5-6,9,13H,4,7-8H2,1-2H3

InChI Key

WYVBUUOVVIUHCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C

Origin of Product

United States

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